molecular formula C20H17FN4O2S B2610823 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1115880-46-0

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2610823
CAS No.: 1115880-46-0
M. Wt: 396.44
InChI Key: LTWJLHMSQAJDMZ-UHFFFAOYSA-N
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Description

The compound 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative featuring a pyrimidoindole core substituted with a fluorine atom at position 8, a sulfanyl group at position 4, and a 3-methoxyphenylmethyl acetamide side chain. Its molecular formula is C₂₀H₁₇FN₄O₂S, with a molecular weight of 396.44 g/mol .

Properties

IUPAC Name

2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-27-14-4-2-3-12(7-14)9-22-17(26)10-28-20-19-18(23-11-24-20)15-8-13(21)5-6-16(15)25-19/h2-8,11,25H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWJLHMSQAJDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidoindole core, followed by the introduction of the fluorine atom and the sulfanyl group. The final step involves the attachment of the methoxyphenyl moiety through a nucleophilic substitution reaction. The reaction conditions usually require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives

Scientific Research Applications

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : At 396.44 g/mol, the target compound falls within the acceptable range for oral bioavailability, unlike bulkier analogs (e.g., ~537.5 g/mol in ).

Biological Activity

The compound 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in oncology and infectious diseases. Its unique structural features, including a sulfanyl group and a pyrimidoindole core, suggest various interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4OSC_{18}H_{19}FN_4OS with a molecular weight of approximately 352.4 g/mol. The presence of the fluoro and sulfanyl groups may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₄OS
Molecular Weight352.4 g/mol
CAS Number1115880-37-9

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit anticancer and antiviral properties. The specific biological activities are attributed to its ability to interact with various enzymes and receptors involved in cell signaling pathways.

Anticancer Activity

Research has shown that compounds with similar structural motifs often demonstrate significant anticancer effects. The pyrimidoindole core is known for its ability to inhibit key signaling pathways in cancer cells, potentially leading to reduced proliferation and increased apoptosis.

  • Mechanism of Action : The compound may inhibit specific kinases or transcription factors that are crucial for cancer cell survival.
  • Case Studies : In vitro studies have demonstrated that derivatives of pyrimidoindoles can inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.

Antiviral Activity

The antiviral potential of the compound is also noteworthy, particularly against viruses that rely on host cell machinery for replication.

  • Inhibition of Viral Replication : Similar compounds have shown efficacy against viruses such as Hepatitis B and HIV.
  • Research Findings : Studies indicate that modifications in the structure can lead to enhanced activity against viral polymerases, which are critical for viral replication.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related molecules:

Compound NameKey FeaturesBiological Activity
N-(5-chloro-2-methylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamideContains chloro-substituted aromatic ringAnticancer, antiviral properties
N-(4-bromophenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamideBrominated phenyl groupAntiviral, anti-inflammatory
8-Fluoro-pyrimido[5,4-b]indole derivativesVariations in substituentsDiverse biological activities

Future Directions in Research

Given its promising biological activity, further research is warranted to:

  • Conduct In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Explore Structure-Activity Relationships (SAR) : To identify which modifications enhance activity against specific targets.
  • Investigate Mechanisms of Action : Understanding how this compound interacts at the molecular level will aid in optimizing its therapeutic potential.

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